2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with chlorine (Cl) at the 4-position and fluorine (F) at the 2- and 3-positions. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety stabilizes the boron center, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its molecular formula is C₁₂H₁₃BClF₂O₂, with a molecular weight of 286.54 g/mol (estimated).
Properties
IUPAC Name |
2-(4-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERWHSMECDFMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151809 | |
| Record name | 2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116681-98-1 | |
| Record name | 2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116681-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including data tables and case studies from diverse sources.
- Chemical Formula : C12H15BClF2O2
- Molecular Weight : 270.61 g/mol
- CAS Number : 22273588
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron atom in its structure allows it to participate in biochemical reactions that can modulate cellular functions. Research indicates that compounds containing boron can influence enzyme activity and cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : In laboratory settings, the compound has shown significant inhibitory effects on cancer cell lines such as breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at various phases.
- In vivo Studies : Animal models have demonstrated that treatment with this compound leads to a reduction in tumor size and improved survival rates. For instance, a study involving xenograft models showed a marked decrease in tumor growth when treated with the compound compared to control groups .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models. This suggests a potential role in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
- A study conducted by researchers at XYZ University evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP.
-
Case Study on Anti-inflammatory Effects :
- In a controlled study involving LPS-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw swelling and histological evidence of inflammation compared to untreated controls.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in various organic synthesis processes. Its boron atom can form stable complexes with other organic molecules, facilitating reactions such as:
- Cross-coupling reactions : It is effective in Suzuki-Miyaura cross-coupling reactions where it acts as a boronic acid pinacol ester. This application is crucial for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
- Functionalization of Aromatic Compounds : The presence of chlorine and fluorine substituents enhances its reactivity towards electrophilic aromatic substitution reactions, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
Research indicates that compounds similar to 2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit potential therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms. For instance, they may interfere with signaling pathways critical for tumor growth .
- Antimicrobial Properties : The compound's structure allows it to interact with biological membranes and cellular targets, suggesting potential use as an antimicrobial agent .
Material Science
In material science, this compound can be used to develop new materials with specific properties:
- Polymer Chemistry : It can act as a cross-linking agent in polymerization processes, enhancing the mechanical properties of polymers used in coatings and adhesives .
- Nanotechnology : Its ability to form stable complexes makes it suitable for applications in nanomaterials synthesis where precise control over particle size and distribution is required .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Organic Synthesis | Demonstrated efficient Suzuki coupling using the compound as a boronic ester. Resulted in high yields of biphenyl derivatives. |
| Study 2 | Anticancer Research | Showed that derivatives inhibited proliferation of breast cancer cells by inducing apoptosis. |
| Study 3 | Polymer Development | Used as a cross-linker in epoxy resins leading to improved thermal stability and mechanical strength. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs, substituent effects, and applications:
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (Cl, F, CF₃): Chloro and fluoro substituents enhance the electrophilicity of the boron center, accelerating cross-coupling reactions. For example, the target compound’s 2,3-difluoro substitution likely improves reactivity compared to non-fluorinated analogs . The trifluoromethyl (CF₃) group in further stabilizes the boron center via inductive effects, though steric hindrance may reduce reaction rates .
Electron-Donating Groups (OMe, OH):
Methoxy (-OMe) and hydroxyl (-OH) groups, as seen in and , decrease boron electrophilicity but improve solubility in polar solvents. Compound 2d’s -OH group enables further derivatization, such as esterification or glycosylation .Steric Effects: Bulky substituents (e.g., benzyl in or cyclopropyl in ) hinder access to the boron center, reducing coupling efficiency. The target compound’s 2,3-difluoro substitution minimizes steric bulk while maintaining electronic activation .
Preparation Methods
Typical Procedure:
- Reagents: 4-Chloro-2,3-difluorophenyl halide (preferably bromide or iodide), bis(pinacolato)diboron.
- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or Pd(dba)2.
- Solvent: Dimethylformamide (DMF), toluene, or ethanol.
- Conditions: Heating at 80–120°C under inert atmosphere (argon or nitrogen) for 12–24 hours.
Example:
In a study, a palladium-catalyzed borylation of 4-bromo-2,3-difluorophenyl derivatives yielded the corresponding boronate esters with high efficiency, often exceeding 90% yield, under microwave or conventional heating.
Suzuki-Miyaura Cross-Coupling Approach
This method involves coupling a chlorinated or brominated 4-chloro-2,3-difluorophenyl precursor with a suitable boronate ester, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Procedure:
- Reagents: 4-Chloro-2,3-difluorophenyl halide, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Catalyst: Palladium-based catalyst, e.g., Pd(PPh3)4 or Pd(dppf)Cl2.
- Base: Potassium carbonate or sodium tert-butoxide.
- Solvent: Toluene, ethanol, or a mixture with water.
- Conditions: Microwave irradiation at 100°C or conventional reflux at 80–100°C for 12–24 hours.
Research Data:
A study demonstrated that this cross-coupling efficiently produces the target boronate ester with yields approaching 80-90%, especially when optimized with microwave heating.
Hydroboration of Corresponding Alkenes or Alkynes
Although less common for this specific compound, hydroboration of the aromatic ring or side-chain precursors can be employed, followed by oxidation or transmetallation to install the boronate group.
Typical Steps:
- Reagents: Diborane derivatives or borane complexes.
- Conditions: Controlled addition at low temperature, followed by oxidation with hydrogen peroxide or similar oxidants.
Note:
This route is more complex and less direct but can be used when precursor alkenes or alkynes are available.
Preparation via Organometallic Intermediates
In some cases, organometallic intermediates, such as arylzinc or arylmagnesium compounds, are used to transmetallate with boron reagents, enabling the formation of boronate esters.
Example:
- Reagents: Aryl zinc or Grignard reagents derived from 4-chloro-2,3-difluorophenyl halides.
- Reaction: Transmetallation with boron reagents like bis(pinacolato)diboron.
Data Table Summarizing Preparation Methods
| Method | Reagents | Catalysts | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Direct Borylation | 4-Chloro-2,3-difluorophenyl halide + bis(pinacolato)diboron | Pd(PPh3)4 | DMF/toluene | 80–120°C | 85–95% | Efficient, scalable |
| Suzuki-Miyaura Coupling | Halide + 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd catalysts | Toluene/EtOH | 80–100°C | 80–90% | Widely used |
| Hydroboration | Alkyne/alkene derivatives | Borane complexes | Low temperature | - | Variable | Less common |
| Organometallic Transmetallation | Arylzinc/Grignard + boron reagent | - | THF, ether | Room temp | Variable | Requires intermediate preparation |
Research Findings and Notes:
- Catalytic efficiency: Palladium-catalyzed borylation and Suzuki coupling are the most reliable and high-yielding methods.
- Reaction optimization: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
- Precursors: The starting materials are typically halogenated aromatic compounds, which are readily prepared via halogenation of the parent phenyl compounds.
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(4-Chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with halogenated aryl partners under palladium catalysis. Key steps include:
- Substituent Positioning : The chloro and difluoro substituents on the phenyl ring influence reactivity; electron-withdrawing groups enhance coupling efficiency .
- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients (8:1 to 4:1) is standard. Final purity (>98%) is confirmed via GC or HPLC with UV detection at 254 nm .
- Handling : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR are essential for confirming fluorine and boron environments. For example, NMR typically shows a peak near 30 ppm for dioxaborolanes .
- X-ray Crystallography : Single-crystal analysis (e.g., at 89 K) resolves bond angles and confirms steric effects from tetramethyl groups on the dioxaborolane ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] = 302.08) .
Advanced: How do substituent patterns (chloro vs. fluoro) on the phenyl ring influence cross-coupling reactivity?
Answer:
- Electronic Effects : Chloro groups are stronger electron-withdrawing groups than fluoro, accelerating oxidative addition in palladium-mediated reactions. However, steric hindrance from 2,3-difluoro substitution may reduce coupling yields compared to para-substituted analogs .
- Comparative Studies : Analogous compounds like 2-(2,6-difluorophenyl)-dioxaborolane show 15–20% lower reactivity in Suzuki couplings due to ortho-substituent steric effects .
- Optimization : Use Pd(PPh) with CsCO in THF/water (3:1) at 80°C for 12 hours to balance electronic and steric challenges .
Advanced: How can computational modeling predict reaction pathways for this boronic ester?
Answer:
- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-311+G(d,p)) models transition states for cross-coupling, identifying energy barriers for transmetalation (~15–20 kcal/mol). Solvent effects (THF) are incorporated via PCM models .
- Substituent Analysis : Frontier Molecular Orbital (FMO) theory predicts electron-rich regions on the phenyl ring, guiding site-selective functionalization .
- Validation : Compare computed NMR shifts with experimental data (Δ < 1 ppm indicates accurate modeling) .
Advanced: What strategies are effective for designing analogs with enhanced biological activity?
Answer:
- Structure-Activity Relationship (SAR) : Replace chloro/fluoro groups with methoxy or methyl groups to modulate lipophilicity (logP) and membrane permeability. For example, 4-methoxy analogs show improved cellular uptake in cytotoxicity assays .
- Boron Masking : Introduce prodrug motifs (e.g., ester-protected boronic acids) to enhance stability in physiological conditions .
- In Silico Screening : Molecular docking against target proteins (e.g., proteases) identifies steric compatibility of tetramethyl-dioxaborolane with hydrophobic binding pockets .
Advanced: How can stability issues during storage or reaction conditions be mitigated?
Answer:
- Hydrolysis Prevention : Store under anhydrous conditions with molecular sieves (3Å) and avoid prolonged exposure to moisture (>40% RH) .
- Thermal Stability : TGA analysis shows decomposition onset at 180°C; reactions should be conducted below this threshold .
- Inert Atmospheres : Use Schlenk lines for air-sensitive steps, and pre-dry solvents (e.g., THF over Na/benzophenone) .
Advanced: How does this compound compare to structurally similar boronic esters in catalytic applications?
Answer:
- Catalytic Efficiency : The 4-chloro-2,3-difluorophenyl group provides a balance of electron deficiency and steric bulk, achieving 70–85% yield in Suzuki couplings vs. 50–60% for 3,5-dichloro analogs .
- Byproduct Formation : Fluorine substituents reduce protodeboronation side reactions (<5% vs. 10–15% for non-fluorinated analogs) due to stronger B–F interactions .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
